![molecular formula C14H16ClN3OS B11169433 2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169433.png)
2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a chloro substituent
Preparation Methods
The synthesis of 2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives such as:
- 2-chloro-N-(pentan-3-yl)benzamide
- 2-chloro-5-nitro-N-(pentan-3-yl)benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C14H16ClN3OS |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-chloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(4-2)13-17-18-14(20-13)16-12(19)10-7-5-6-8-11(10)15/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
InChI Key |
BJLQXIDMXPQJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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